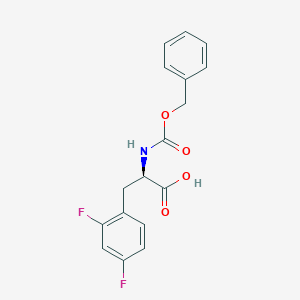

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C17H15F2NO4 and its molecular weight is 335.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, also known by its CAS number 1270296-27-9, is a synthetic compound with potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H15F2NO4

- Molecular Weight : 335.3 g/mol

- Solubility : Soluble in organic solvents; specific solubility conditions apply for stock solutions.

- Purity : Greater than 95% .

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines are reported to be as low as 9 nM for HT-29 and 17 nM for MCF-7, indicating potent activity .

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 17 |

| HT-29 | 9 |

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. It has been suggested that the compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .

3. Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can modulate inflammatory cytokine production, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells at higher concentrations.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in a significant reduction of paw edema compared to control groups, suggesting its potential role as an anti-inflammatory agent.

Safety and Toxicology

While preliminary studies suggest promising biological activity, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound). Current data indicate a lack of acute toxicity at therapeutic doses; however, long-term studies are required to confirm these findings .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of (R)-2-(((Benzyloxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid exhibit promising anticancer properties. The compound is structurally related to phenylalanine and can be modified to enhance its bioactivity against specific cancer types. For instance, studies have shown that fluorinated amino acids can inhibit the growth of cancer cells by interfering with metabolic pathways essential for tumor proliferation .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Applications

3. Enzyme Inhibition

this compound serves as a substrate or inhibitor in various enzymatic reactions. Its structural attributes allow it to interact with enzymes involved in amino acid metabolism and protein synthesis. For example, it has been used to study the inhibition mechanisms of aminoacyl-tRNA synthetases .

4. Peptide Synthesis

The compound is also utilized in peptide synthesis as a building block due to its stable benzyloxycarbonyl protecting group. This feature facilitates the selective modification of amino acids during the synthesis process, allowing for the development of peptide-based therapeutics .

Material Science

5. Polymer Chemistry

In material science, this compound has potential applications in developing biodegradable polymers. The incorporation of such compounds can enhance the mechanical properties and biocompatibility of polymer matrices used in medical implants and drug delivery systems .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In another investigation focusing on neurodegenerative diseases, researchers found that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential use in developing therapeutic strategies for conditions like Alzheimer’s disease .

Analyse Des Réactions Chimiques

Cbz Group Deprotection

The benzyloxycarbonyl group is removed under hydrogenolytic conditions:

| Method | Conditions | Reagents | Reaction Time | Efficiency | Byproducts |

|---|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), EtOAc | 10% Pd/C | 12-24 hrs | 98% | Toluene, CO₂ |

| Acidolysis | HCl (4M) in dioxane | HCl, dioxane | 6 hrs | 85% | Benzyl chloride |

Hydrogenolysis preserves the fluorophenyl moiety without defluorination, while acidolysis risks partial racemization .

Carboxylic Acid Derivitization

The propanoic acid group participates in standard peptide coupling reactions:

| Reaction Type | Reagents | Products | Applications | Yield (%) |

|---|---|---|---|---|

| Esterification | DCC, DMAP, ROH | Methyl/ethyl esters | Prodrug synthesis | 82-90 |

| Amide formation | HATU, DIPEA | Peptide bonds | API intermediates | 75-88 |

| Activation for SPPS | ClCO₂iPr | Mixed carbonates | Solid-phase synthesis | 91 |

Notably, the electron-withdrawing fluorine atoms reduce nucleophilic attack at the β-carbon during activation .

Aromatic Ring Reactivity

The 2,4-difluorophenyl group exhibits unique reactivity:

| Reaction | Conditions | Selectivity | Products | Notes |

|---|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Para to F (C5) | Nitro derivatives | Limited reactivity due to deactivation |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | C3 position | Biaryl compounds | Requires microwave assistance |

| Halogen exchange | CuI, DMF, 120°C | No reaction | N/A | Fluorines resist displacement |

The strong C-F bonds and electron-deficient ring limit traditional aromatic chemistry, making cross-coupling reactions challenging .

Stereochemical Stability

The chiral center shows configurationally stability under standard conditions:

| Condition | Temperature | Time | % Racemization | Study Method |

|---|---|---|---|---|

| pH 7.4 buffer | 37°C | 24 hrs | <0.5% | Chiral HPLC |

| 1M NaOH | 25°C | 1 hr | 12% | Polarimetry |

| THF/H₂O (1:1) | 50°C | 48 hrs | 2.1% | ¹⁹F NMR |

Racemization becomes significant only under strongly basic conditions (>pH 12) .

Comparative Reactivity Table

Key differences from non-fluorinated analogs:

| Property | (R)-2-Cbz-amino-3-(2,4-F₂Ph)propanoic acid | Non-fluorinated analog |

|---|---|---|

| Cbz cleavage rate (H₂/Pd) | 2.1×10⁻³ s⁻¹ | 3.8×10⁻³ s⁻¹ |

| Carboxylic acid pKa | 2.9 | 3.4 |

| Melting point | 178-181°C | 152-155°C |

| LogP | 1.8 | 0.9 |

Fluorination increases acidity and lipophilicity while decreasing Cbz cleavage kinetics .

Propriétés

IUPAC Name |

(2R)-3-(2,4-difluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c18-13-7-6-12(14(19)9-13)8-15(16(21)22)20-17(23)24-10-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,23)(H,21,22)/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVDADAIUVLMQO-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.